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Introduction
Lilopristone (developmental code ZK 98.734) is a synthetic steroid that functions as a potent

progesterone receptor antagonist.[1] Developed by Schering in 1985, it has been investigated

for its potential applications in fertility regulation, including the induction of menstruation,

prevention of implantation, and termination of pregnancy.[1][2] Structurally similar to

mifepristone (RU-486), Lilopristone exhibits a high affinity for the progesterone receptor while

reportedly possessing reduced antiglucocorticoid activity, a characteristic that could offer a

more favorable side-effect profile.[1] This document provides a comprehensive technical guide

on the discovery, synthesis, mechanism of action, and experimental evaluation of Lilopristone,

based on publicly available scientific literature.

Discovery and Synthesis
Lilopristone was first patented by Schering AG in 1985.[1] While a detailed, step-by-step

synthesis protocol for Lilopristone is not explicitly available in the public domain, a plausible

synthetic route can be inferred from patents for structurally related 11β-aryl-substituted

steroids, such as mifepristone analogues.

The synthesis of such compounds generally commences from a readily available steroid

precursor, such as estrone. A key step in the synthesis of Lilopristone and related compounds

is the stereoselective introduction of the bulky 11β-aryl group. This is often achieved through
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the reaction of an organometallic reagent, such as a Grignard reagent derived from 4-bromo-

N,N-dimethylaniline, with a 5α,10α-epoxide intermediate of the steroid core. Subsequent

modification of the C17 side chain to introduce the characteristic (Z)-3-hydroxypropenyl group,

followed by deprotection and isomerization steps, would lead to the final Lilopristone
molecule. A Russian patent (RU2165938C1) details the synthesis of a closely related

compound, 17β-hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-inyl)-estra-4,9-diene-3-

one, providing insights into the potential chemical transformations involved.

Mechanism of Action
Lilopristone exerts its biological effects primarily through competitive antagonism of the

progesterone receptor (PR). Progesterone, a crucial hormone for the establishment and

maintenance of pregnancy, binds to its intracellular receptor, leading to a conformational

change that allows the receptor-hormone complex to translocate to the nucleus. In the nucleus,

it binds to progesterone response elements (PREs) on DNA, modulating the transcription of

target genes essential for endometrial receptivity and pregnancy maintenance.

Lilopristone, due to its structural similarity to progesterone, binds to the progesterone receptor

with high affinity. However, this binding does not induce the correct conformational change

required for receptor activation. Instead, it prevents progesterone from binding and activating

the receptor, thereby blocking the downstream signaling cascade. This antagonism of

progesterone's effects leads to a series of physiological responses, including:

Inhibition of endometrial maturation: Prevents the endometrium from becoming receptive to

blastocyst implantation.

Increased uterine contractility: May be partly due to an increase in prostaglandin levels.

Luteolysis: In some species, it can lead to a decrease in progesterone production by the

corpus luteum.

These actions collectively contribute to its effects of preventing implantation and terminating

early pregnancy.

Mechanism of Lilopristone as a Progesterone Receptor Antagonist.
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Chemical and Physical Properties
Property Value

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-

(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-

hydroxyprop-1-enyl]-13-methyl-

1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phenanthren-3-one

Synonyms ZK-98734, ZK-734

Molecular Formula C₂₉H₃₇NO₃

Molar Mass 447.61 g/mol

CAS Number 97747-88-1

Pharmacological Data
Parameter Value Reference(s)

Progesterone Receptor

Binding Affinity (Ki)

Not Reported in Publicly

Available Literature
-

Glucocorticoid Receptor

Binding Affinity (Ki)

Not Reported in Publicly

Available Literature
-

Antiglucocorticoid Activity
Much reduced in comparison

to mifepristone

Pharmacokinetic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference(s)

Bioavailability
Not Reported in Publicly

Available Literature
-

Half-life
Not Reported in Publicly

Available Literature
-

Metabolism
Not Reported in Publicly

Available Literature
-

Excretion
Not Reported in Publicly

Available Literature
-

Experimental Protocols
Competitive Radioligand Binding Assay (Generalized
Protocol)
This protocol describes a general method for determining the binding affinity of a test

compound like Lilopristone to the progesterone receptor.

1. Materials:

Receptor Source: Cytosolic fraction from progesterone target tissues (e.g., rabbit uterus) or

cells expressing the human progesterone receptor.

Radioligand: A high-affinity radiolabeled progestin, such as [³H]-ORG 2058.

Test Compound: Lilopristone, dissolved in a suitable solvent (e.g., DMSO) and serially

diluted.

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-

specific binding.

Washing Buffer: Cold assay buffer.

Scintillation Cocktail.
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Glass fiber filters.

2. Procedure:

Prepare the receptor source by homogenization and centrifugation to obtain the cytosolic

fraction.

In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand,

and varying concentrations of Lilopristone or a reference compound.

Incubate the mixture to allow the binding to reach equilibrium.

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through

glass fiber filters.

Wash the filters with cold washing buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Analyze the data to determine the IC₅₀ value (the concentration of Lilopristone that inhibits

50% of the specific binding of the radioligand). The Ki value can then be calculated using the

Cheng-Prusoff equation.

In Vivo Studies in Non-Human Primates
Bonnet Monkeys (Macaca radiata)

Induction of Menstruation:

Subjects: Regularly menstruating female bonnet monkeys.

Treatment: Lilopristone (25 mg/day, subcutaneous) administered during the mid-luteal

phase (Days 20-22 of the menstrual cycle).

Observations: Onset of menstruation and measurement of circulating progesterone levels.

Results: Menstruation was induced within 2-4 days of treatment initiation, accompanied by

a premature drop in progesterone levels.
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Inhibition of Implantation:

Subjects: Mated female bonnet monkeys.

Treatment: Lilopristone (25 mg/day, subcutaneous) administered around the time of

expected implantation (between Days 8 and 12 after the mid-cycle peak in estradiol).

Observations: Prevention of pregnancy.

Results: 100% pregnancy protection was observed.

Termination of Early and Mid-Pregnancy:

Subjects: Pregnant female bonnet monkeys.

Treatment: Lilopristone (25 mg/day, subcutaneous) administered on Days 30-32 of the

menstrual cycle (early pregnancy) or around Day 50 (mid-pregnancy).

Observations: Induction of abortion and monitoring of serum progesterone levels.

Results: Abortion was induced in 8 out of 10 animals in early pregnancy and in all animals

in mid-pregnancy. A significant decrease in serum progesterone was also noted.

Common Marmosets (Callithrix jacchus)

Termination of Pregnancy:

Subjects: Pregnant common marmosets.

Treatment: Lilopristone (5 mg/day, intramuscularly for 3 consecutive days) administered

at different stages of pregnancy (Day 20, Day 40, or Day 80 after the mid-cycle estradiol

peak).

Observations: Induction of abortion, vaginal bleeding, and changes in plasma

progesterone levels.

Results: Treatment on Day 20 or 40 induced a drop in progesterone and decidual

collapse. Treatment on Day 80 resulted in the expulsion of fetuses with a mean induction-
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abortion interval of 39 hours.
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Generalized Workflow for In Vivo Primate Studies of Lilopristone.

Conclusion
Lilopristone is a potent progesterone antagonist with demonstrated efficacy in primate models

for the control of fertility. Its discovery as a compound with potentially reduced

antiglucocorticoid activity compared to mifepristone highlights a significant direction in the

development of more selective progesterone receptor modulators. While detailed information

on its synthesis and quantitative pharmacological parameters is not widely available in the

public literature, the existing research provides a solid foundation for understanding its

mechanism of action and in vivo effects. Further research and disclosure of proprietary data

would be necessary to fully elucidate the complete profile of this compound for potential clinical

and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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